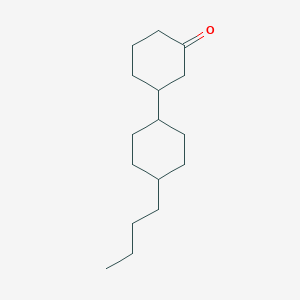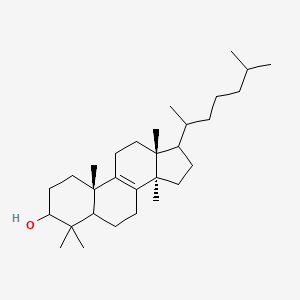
Lanostenol;Dihydrolanosterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanostenol can be synthesized through the hydrogenation of lanosterol. The process involves the reduction of the double bond between C24 and C25 in lanosterol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, lanostenol is often extracted and purified from lanolin, a natural wax found in sheep’s wool. The extraction process involves saponification of lanolin followed by high-performance counter-current chromatography (HPCCC) to separate and purify lanostenol along with other sterols .
Analyse Des Réactions Chimiques
Types of Reactions
Lanostenol undergoes various chemical reactions, including:
Oxidation: Lanostenol can be oxidized to form ketones and alcohols.
Reduction: The compound can be further reduced to form saturated sterols.
Substitution: Lanostenol can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions at the hydroxyl group.
Major Products
Oxidation: Ketones and secondary alcohols.
Reduction: Saturated sterols.
Substitution: Chlorinated sterols.
Applications De Recherche Scientifique
Lanostenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroids and sterols.
Biology: Studied for its role in the biosynthesis of cholesterol and other sterols.
Industry: Used in the production of cosmetics and pharmaceuticals due to its sterol content.
Mécanisme D'action
Lanostenol exerts its effects primarily through its role in the biosynthesis of cholesterol. It is converted to cholesterol through a series of enzymatic reactions involving enzymes such as lanosterol synthase and sterol 14alpha-demethylase . These enzymes catalyze the conversion of lanostenol to intermediate sterols, which are then further processed to form cholesterol .
Comparaison Avec Des Composés Similaires
Lanostenol is similar to other sterols such as:
Lanosterol: The precursor to lanostenol, which undergoes hydrogenation to form lanostenol.
Cycloartenol: A plant sterol that serves as a precursor to plant steroids.
Obtusifoliol: Another sterol involved in the biosynthesis of cholesterol.
Uniqueness
Lanostenol is unique due to its specific role in the biosynthesis of cholesterol and its hydrogenated structure, which distinguishes it from other sterols .
Propriétés
Formule moléculaire |
C30H52O |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
Clé InChI |
MBZYKEVPFYHDOH-CJCXBBMPSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


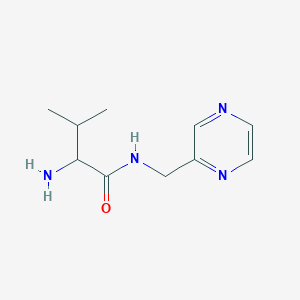

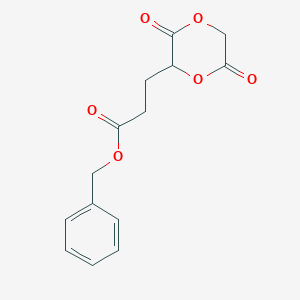
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
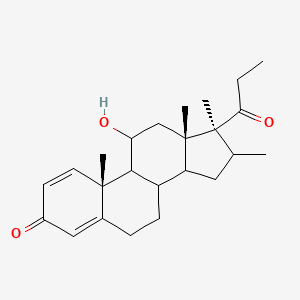
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
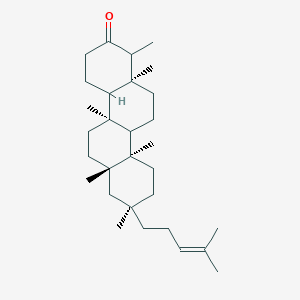

![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
